molecular formula C16H12N2O3 B2962410 (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid CAS No. 727671-54-7

(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid

Cat. No. B2962410
CAS RN: 727671-54-7
M. Wt: 280.283
InChI Key: YXMVXUIMDGXSPA-UHFFFAOYSA-N
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Description

(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid, also known as PQAA, is a heterocyclic compound that has attracted scientific interest due to its potential applications in the field of medicinal chemistry. PQAA is a derivative of quinoxaline, a bicyclic organic compound that has been extensively studied for its biological activities. In

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • Anticancer and Antimicrobial Agents : Derivatives of 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid have shown promising results in anticancer and antimicrobial screening. Compounds synthesized using this acid exhibited significant broad-spectrum antibacterial activity against various strains and appreciable antifungal activity. Furthermore, these compounds demonstrated inhibitory effects against cancer lines and EGFR enzymatic activity, highlighting their potential as cytotoxic agents (Ahmed et al., 2018).

Aldose Reductase Inhibition for Diabetes Complications

  • Aldose Reductase Inhibitors : Compounds derived from 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid have been designed as inhibitors of aldose reductase, a novel target for treating diabetes complications. These derivatives displayed potent and selective inhibition of aldose reductase, indicating their potential therapeutic value in diabetes management (Wu et al., 2013).

Anticonvulsant Activity Studies

  • Anticonvulsant Activity : New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, synthesized from 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid, were evaluated for their anticonvulsant activities. Molecular docking and in vivo studies suggest a positive correlation between scoring protein inhibition and experimental data, indicating the potential of these compounds in anticonvulsive therapy (El Kayal et al., 2019).

Antibacterial Activity

  • Antibacterial Agents : Synthesis of 1,4-Benzoxazine analogues, including derivatives of (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid, has shown good antibacterial activity against various bacterial strains. These compounds could be promising candidates for developing new antibacterial drugs (Kadian et al., 2012).

Novel Synthesis Methods

  • Novel Synthesis Approaches : Research has also focused on developing new methods for synthesizing compounds based on 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid. These methods have led to the creation of a variety of compounds with potential biological activities (Velikorodov et al., 2014).

properties

IUPAC Name

2-(2-oxo-3-phenylquinoxalin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)17-15(16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMVXUIMDGXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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